molecular formula C21H27NO3 B2796644 4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide CAS No. 496036-84-1

4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide

Cat. No. B2796644
CAS RN: 496036-84-1
M. Wt: 341.451
InChI Key: HTRKYEVZBHFUPB-UHFFFAOYSA-N
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Description

4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide, also known as GW501516 or Endurobol, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds called peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to improve lipid metabolism, insulin sensitivity, and endurance performance in animal models.

Scientific Research Applications

Crystal Structure Analysis

  • X-ray Crystallography : The compound's structure has been analyzed using X-ray crystallography, providing insights into its molecular configuration and potential for further chemical applications (Hartshorn, Sutton, & Vaughan, 1984).

Chemical Reactivity and Synthesis

  • Reactivity in Synthesis : Studies have explored how compounds like 4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide react under various conditions, contributing to the understanding of their chemical properties and potential uses in synthesis (Hogale, Shirke, & Kharade, 1995).

Antioxidant Properties

  • Evaluation of Antioxidant Properties : Research has evaluated the antioxidant properties of related compounds, which may provide insights into potential applications of 4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide in areas like oxidative stress management (Rigobello et al., 2004).

Pharmacological Studies

  • Potential in Pharmacology : Studies on similar compounds provide a basis for understanding how 4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide might interact with biological systems, offering potential avenues for pharmacological applications (Casini et al., 2006).

Photoreactivity and Photochemistry

  • Photoreactivity Studies : Research into the photoreactions of related compounds sheds light on the potential photoreactivity of 4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide, which could be significant in fields like photochemistry (Shima et al., 1984).

properties

IUPAC Name

4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-4-13-24-20-9-6-5-8-18(20)22-21(23)10-7-14-25-19-12-11-16(2)15-17(19)3/h5-6,8-9,11-12,15H,4,7,10,13-14H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRKYEVZBHFUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide

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